molecular formula C11H16N2 B14179777 N,N-Dimethyl-N'-(2,3-dimethylphenyl)formamidine CAS No. 3459-73-2

N,N-Dimethyl-N'-(2,3-dimethylphenyl)formamidine

Cat. No.: B14179777
CAS No.: 3459-73-2
M. Wt: 176.26 g/mol
InChI Key: UQMISVOZXBSXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine: is an organic compound that belongs to the class of formamidines It is characterized by the presence of a formamidine group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine typically involves the reaction of 2,3-dimethylaniline with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of an acid catalyst. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine can be achieved using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated rice husk ash, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the formamidine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed:

    Oxidation: Amides and nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit monoamine oxidases, leading to increased levels of neurotransmitters . Additionally, it can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-N’-(2,3-dimethylphenyl)formamidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

3459-73-2

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N'-(2,3-dimethylphenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H16N2/c1-9-6-5-7-11(10(9)2)12-8-13(3)4/h5-8H,1-4H3

InChI Key

UQMISVOZXBSXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=CN(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.